

gabapentin enacarbil renal impairment dosing protocol

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Compound Focus: Gabapentin Enacarbil

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Pharmacokinetic Basis for Dosing Adjustment

The need for dosage adjustment in renal impairment stems from the pharmacokinetic profile of **gabapentin enacarbil**. This prodrug is hydrolyzed to gabapentin after absorption, and gabapentin is eliminated primarily by renal excretion as unchanged drug [1] [2].

A key population pharmacokinetic analysis found that the oral clearance (CL/F) of gabapentin, after administration of **gabapentin enacarbil**, is proportionally related to creatinine clearance (CrCL). The analysis showed an approximately **1.6-fold decrease in gabapentin CL/F for every 2-fold decrease in CrCL** [3] [1]. In patients with end-stage renal disease (ESRD), hemodialysis effectively removes gabapentin from the systemic circulation, with a mean of **28.6% of the gabapentin dose recovered during a 3- to 4-hour hemodialysis session** [3] [1].

Dosing Recommendations for Renal Impairment

Dosing must be adjusted based on the patient's creatinine clearance (CrCL) and varies by indication. The following tables summarize the recommended dosage adjustments for Restless Legs Syndrome (RLS) and Postherpetic Neuralgia (PHN). Note that the brand name **Horizant** is not recommended for RLS in patients with a CrCL less than 15 mL/min who are on hemodialysis [4] [5].

Table 1: Dosing for Restless Legs Syndrome (RLS)

Creatinine Clearance (CrCL)	Recommended Gabapentin Enacarbil (Horizant) Dosage
≥ 60 mL/min	600 mg once daily with the evening meal (at about 5 PM)
30 - 59 mL/min Initial: 300 mg once daily with the evening meal. May increase to: 600 mg once daily as needed. 15 - 29 mL/min 300 mg once daily with the evening meal. < 15 mL/min (not on hemodialysis) 300 mg every other day with the evening meal.	

Table 2: Dosing for Postherpetic Neuralgia (PHN)

Creatinine Clearance (CrCL)	Recommended Gabapentin Enacarbil (Horizant) Dosage
≥ 60 mL/min Day 1-3: 600 mg once daily in the morning. Maintenance (Day 4+): 600 mg twice daily. 30 - 59 mL/min Day 1-3: 300 mg once daily in the morning. Maintenance (Day 4+): 300 mg twice daily; may increase to 600 mg twice daily if needed. 15 - 29 mL/min Day 1 & 3: 300 mg in the morning. Maintenance (Day 4+): 300 mg once daily in the morning; may increase to 300 mg twice daily if needed. < 15 mL/min (not on hemodialysis) Maintenance: 300 mg every other day in the morning; may increase to 300 mg once daily in the morning if needed. < 15 mL/min (on hemodialysis) Maintenance: 300 mg following every dialysis session; may increase to 600 mg following every dialysis if needed.	

Experimental Protocol Summary

While the provided search results lack the granular, step-by-step laboratory methodology you require, they do summarize the design of a key clinical pharmacokinetic study that informed the dosing recommendations.

- **Study Design:** An open-label, single-dose pharmacokinetic study [3] [1].
- **Patient Population:** Adult patients (>18 years) with varying degrees of renal impairment, including moderate impairment (CrCL 30-59 mL/min), severe impairment (CrCL <30 mL/min), and end-stage renal disease (ESRD) requiring hemodialysis. Data from these patients were combined with population pharmacokinetic data from healthy subjects and patients from Phase I-III studies [3] [1].
- **Intervention:** A single 600 mg oral dose of **gabapentin enacarbil** extended-release tablet was administered under fed conditions [3] [1].

- **Data Collection:** Plasma, urine, and dialysate samples were collected and analyzed for gabapentin concentration. Pharmacokinetic parameters were calculated and compared against data from subjects with normal renal function. The relationship between gabapentin oral clearance (CL/F) and creatinine clearance (CrCL) was evaluated [3] [1].

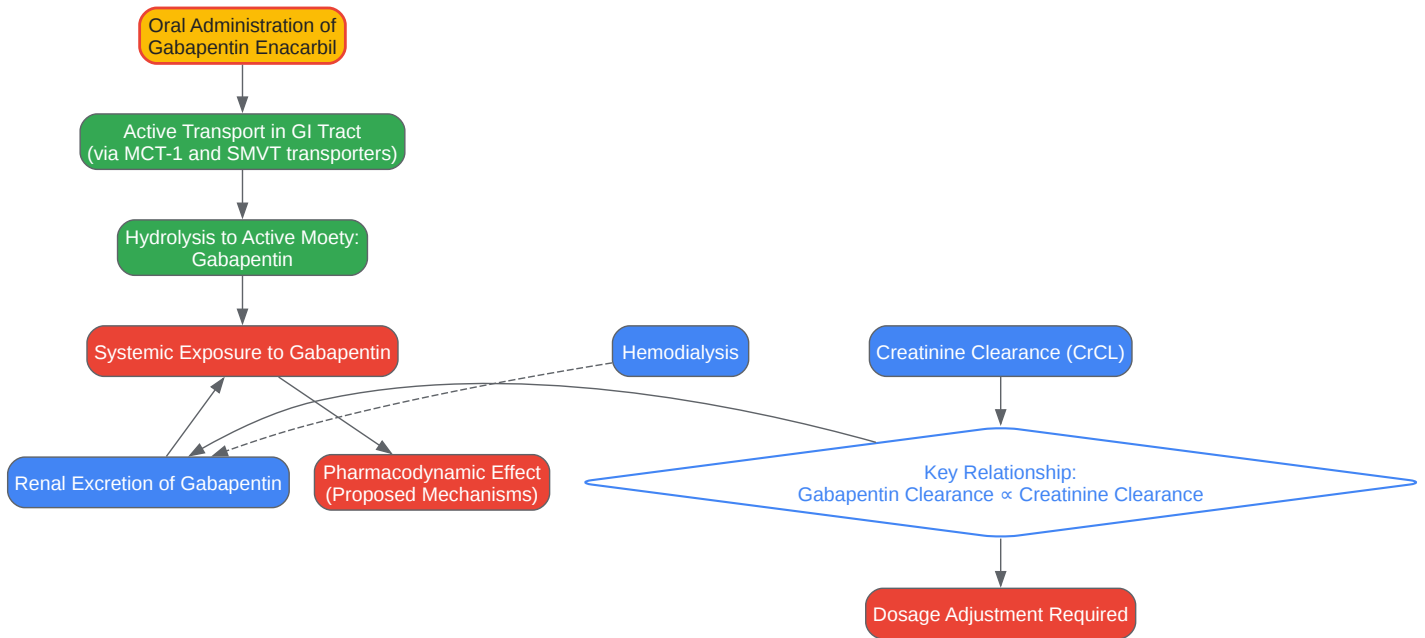
Clinical Management Considerations

- **Administration:** **Gabapentin enacarbil** extended-release tablets must be swallowed whole and not cut, crushed, or chewed. They should be taken with food [4] [6]. For RLS, the dose is taken once daily at about 5 PM [4].
- **Withdrawal:** If discontinuation of therapy is necessary for a patient receiving twice-daily dosing for PHN, the dose should be tapered over at least one week to reduce the potential for withdrawal symptoms [4] [5].
- **Monitoring:** It is prudent to monitor for signs of CNS depression (dizziness, somnolence), worsening depression, suicidal thoughts or behavior, and for evidence of efficacy, especially after any dosage change [4] [6].

Proposed Mechanism of Action and Experimental Workflow

The exact mechanism by which gabapentin (the active moiety) relieves RLS or PHN symptoms is not fully understood [2] [7]. It is a structural analogue of gamma-aminobutyric acid (GABA) but does not interact significantly with GABA receptors [7]. Proposed mechanisms include modulation of voltage-gated calcium channels and action on the descending noradrenergic pain pathway [2].

The diagram below illustrates the journey of **gabapentin enacarbil** from administration to systemic action, highlighting key pharmacokinetic and pharmacodynamic relationships, particularly the critical role of renal function.



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Conclusion

Available information clearly defines the relationship between renal function and **gabapentin enacarbil** clearance, providing a solid basis for the established dosing protocols. However, a full compilation of detailed Application Notes for researchers would require more in-depth data on analytical methods for bioanalysis, precise statistical models from population PK analyses, and comprehensive safety outcomes from clinical trials, which are not fully captured in the current search results.

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